The molecular structure of 4-[(3-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole consists of a benzoxadiazole ring linked to a piperidine ring through a sulfonyl group. The piperidine ring is further substituted with a methyl group. This structure allows for potential interactions with biological targets, such as serotonin receptors, through various bonding mechanisms including hydrogen bonding, hydrophobic interactions, and pi-stacking. []
4-[(3-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole has been identified as a high-affinity ligand for the serotonin 5-HT7 receptor. [] Its mechanism of action likely involves competitive binding to the receptor, preventing the natural ligand, serotonin, from binding and activating the receptor. This interaction may modulate downstream signaling pathways associated with the 5-HT7 receptor, leading to various physiological effects. []
Investigating the Role of 5-HT7 Receptors in Cognitive Function: Researchers have used 4-[(3-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole (specifically its analog LP-211) to study the involvement of 5-HT7 receptors in cognitive processes. [] By selectively blocking these receptors, scientists can assess their influence on learning, memory, and other cognitive functions.
Exploring the Therapeutic Potential of 5-HT7 Receptor Modulation: The compound has been instrumental in preclinical studies investigating the therapeutic potential of targeting 5-HT7 receptors for conditions such as depression, anxiety, and schizophrenia. [] By elucidating the receptor's role in these disorders, researchers can develop more targeted and effective treatments.
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: